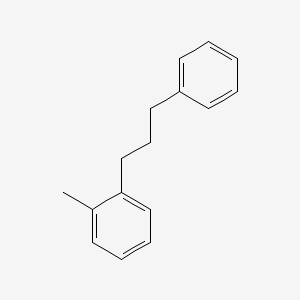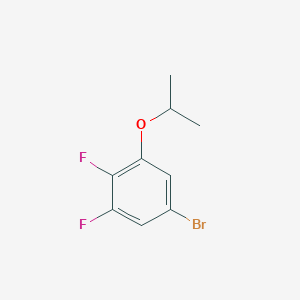
5-Bromo-1,2-difluoro-3-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2-difluoro-3-isopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring. This compound is widely used in organic synthesis and serves as a key intermediate in the preparation of various organic molecules .
Méthodes De Préparation
The synthesis of 5-Bromo-1,2-difluoro-3-isopropoxybenzene typically involves a multi-step process. One common method includes the reaction of bromobenzene with difluorohydrogen to form a difluorobromobenzene intermediate. This intermediate is then reacted with isopropanol in the presence of a catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
5-Bromo-1,2-difluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the aromatic ring or the substituents attached to it.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
5-Bromo-1,2-difluoro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2-difluoro-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the isopropoxy group allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-Bromo-1,2-difluoro-3-isopropoxybenzene can be compared with other halogenated aromatic compounds such as:
5-Bromo-1,3-dichloro-2-isopropoxybenzene: Similar structure but with chlorine atoms instead of fluorine.
5-Bromo-1,3-difluoro-2-iodobenzene: Contains iodine instead of the isopropoxy group.
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group instead of the isopropoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
5-bromo-1,2-difluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,1-2H3 |
Clé InChI |
WDEQDHOYPFBSFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC(=C1)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


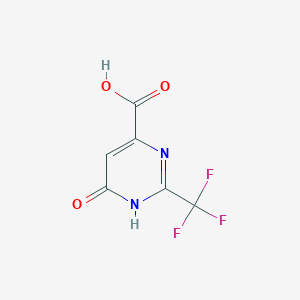

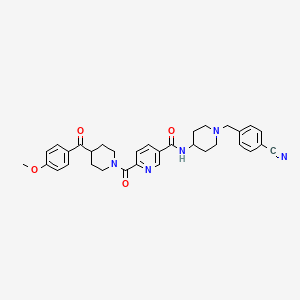
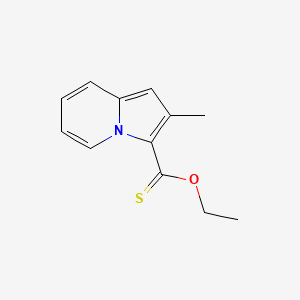
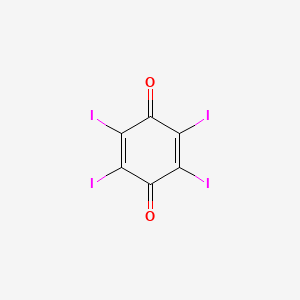
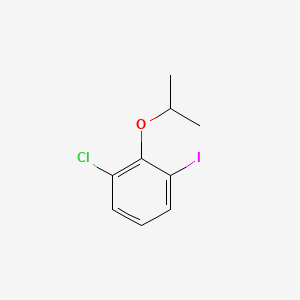
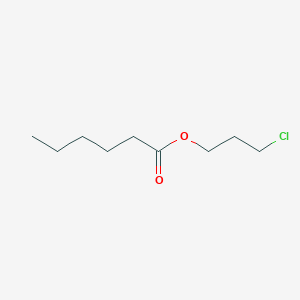
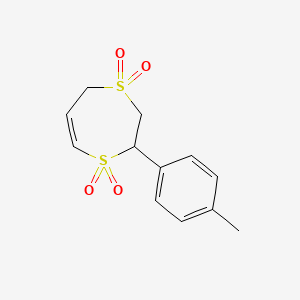
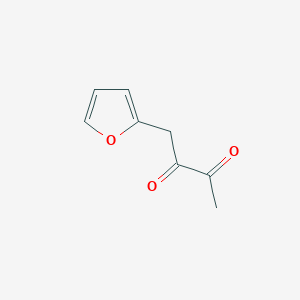
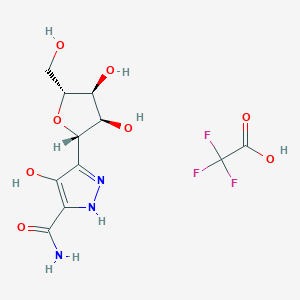
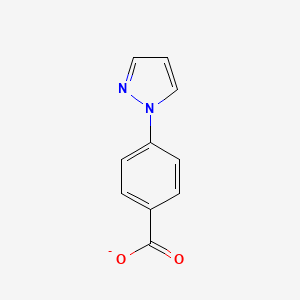

![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
